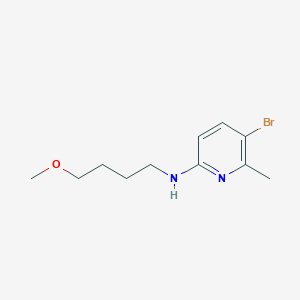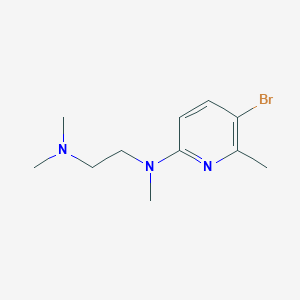
3-Bromo-6-(3-methoxypiperidin-1-yl)-2-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-6-(3-methoxypiperidin-1-yl)-2-methylpyridine is a chemical compound that has recently gained attention in scientific research. This compound has been found to have potential applications in the field of medicinal chemistry due to its unique structure and properties.
Scientific Research Applications
3-Bromo-6-(3-methoxypiperidin-1-yl)-2-methylpyridine has potential applications in the field of medicinal chemistry. This compound has been found to have activity against several types of cancer cells, including breast cancer, lung cancer, and colon cancer. It has also been found to have activity against certain types of bacteria, including Staphylococcus aureus and Escherichia coli.
Mechanism of Action
The mechanism of action of 3-Bromo-6-(3-methoxypiperidin-1-yl)-2-methylpyridine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and replication. This leads to the death of cancer cells and bacteria.
Biochemical and Physiological Effects:
3-Bromo-6-(3-methoxypiperidin-1-yl)-2-methylpyridine has been found to have several biochemical and physiological effects. It has been found to induce apoptosis (cell death) in cancer cells, inhibit cell proliferation, and reduce the production of reactive oxygen species (ROS) in cells. It has also been found to have antibacterial activity by inhibiting the growth of bacteria.
Advantages and Limitations for Lab Experiments
The advantages of using 3-Bromo-6-(3-methoxypiperidin-1-yl)-2-methylpyridine in lab experiments include its high potency against cancer cells and bacteria, and its ability to induce apoptosis. However, there are also limitations to using this compound, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 3-Bromo-6-(3-methoxypiperidin-1-yl)-2-methylpyridine. These include:
1. Further studies on the mechanism of action of this compound to fully understand how it works.
2. Studies to determine the potential toxicity of this compound and its effects on normal cells.
3. Studies to optimize the synthesis method to increase yields and reduce costs.
4. Studies to determine the efficacy of this compound in animal models and clinical trials.
5. Studies to determine the potential applications of this compound in other fields, such as agriculture and environmental science.
In conclusion, 3-Bromo-6-(3-methoxypiperidin-1-yl)-2-methylpyridine is a promising compound with potential applications in the field of medicinal chemistry. Its unique structure and properties make it a valuable tool for scientific research, and further studies are needed to fully understand its potential.
Synthesis Methods
The synthesis of 3-Bromo-6-(3-methoxypiperidin-1-yl)-2-methylpyridine involves a multi-step process. The first step involves the reaction of 2-methylpyridine with bromine to form 3-bromo-2-methylpyridine. The second step involves the reaction of 3-bromo-2-methylpyridine with 3-methoxypiperidine to form the final product, 3-Bromo-6-(3-methoxypiperidin-1-yl)-2-methylpyridine. This synthesis method has been optimized to produce high yields of the final product.
properties
IUPAC Name |
3-bromo-6-(3-methoxypiperidin-1-yl)-2-methylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O/c1-9-11(13)5-6-12(14-9)15-7-3-4-10(8-15)16-2/h5-6,10H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTOMGXERCLQGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCCC(C2)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6-(3-methoxypiperidin-1-yl)-2-methylpyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5-Bromo-6-methylpyridin-2-yl)-methylamino]ethanol](/img/structure/B6631313.png)
![2-[(5-Bromo-6-methylpyridin-2-yl)amino]ethanol](/img/structure/B6631319.png)


![2-[2-[(5-Bromo-6-methylpyridin-2-yl)amino]ethoxy]ethanol](/img/structure/B6631339.png)



![3-[(5-Bromo-6-methylpyridin-2-yl)amino]-2,2-dimethylpropanamide](/img/structure/B6631367.png)

![2-[(5-Bromo-6-methylpyridin-2-yl)amino]-4-methylpentan-1-ol](/img/structure/B6631379.png)

